molecular formula C14H22N2O B017232 1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine CAS No. 102135-82-0

1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine

Cat. No. B017232
M. Wt: 234.34 g/mol
InChI Key: DSPDJPFEBQTXDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine, also known as ACPP, is a chemical compound that belongs to the piperidine family. It is a synthetic compound that has been widely used in scientific research due to its unique properties. ACPP is a potent dopamine transporter blocker that has been shown to have potential therapeutic applications in the treatment of various neurological disorders.

Scientific Research Applications

1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to be a potent dopamine transporter blocker, which makes it a potential candidate for the treatment of Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. 1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine has also been used in the study of the brain's reward system and the role of dopamine in addiction.

Mechanism Of Action

1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine works by blocking the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This leads to an increase in dopamine levels in the brain, which can have various effects on behavior and mood. Dopamine is a neurotransmitter that plays a crucial role in the brain's reward system, which is why 1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine has been studied for its potential use in the treatment of addiction.

Biochemical And Physiological Effects

1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine has been shown to have various biochemical and physiological effects on the brain. It has been shown to increase dopamine levels in the brain, which can lead to increased motivation, pleasure, and reward. 1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine has also been shown to increase the release of other neurotransmitters, such as norepinephrine and serotonin, which can have an impact on mood and behavior.

Advantages And Limitations For Lab Experiments

1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine has several advantages for lab experiments, including its high potency and selectivity for the dopamine transporter. However, it also has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle the compound safely.

Future Directions

There are several future directions for research on 1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine. One area of interest is the development of new compounds that are more selective and less toxic than 1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine. Another area of interest is the study of the long-term effects of 1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine on the brain and behavior. Additionally, 1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine could be studied in combination with other drugs to determine its potential use in the treatment of various neurological disorders.
Conclusion:
In conclusion, 1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine is a synthetic compound that has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It is a potent dopamine transporter blocker that has been shown to have various biochemical and physiological effects on the brain. 1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine has several advantages for lab experiments, but also has some limitations. There are several future directions for research on 1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine, including the development of new compounds and the study of its long-term effects on the brain and behavior.

Synthesis Methods

The synthesis of 1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine involves the reaction of 1-acetyl-2-bromo-3-(3-pyrrolidino-1-propynyl)piperidine with sodium iodide in the presence of copper powder. This method results in the formation of 1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine in high yield and purity.

properties

CAS RN

102135-82-0

Product Name

1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

1-[2-(3-pyrrolidin-1-ylprop-1-ynyl)piperidin-1-yl]ethanone

InChI

InChI=1S/C14H22N2O/c1-13(17)16-12-3-2-7-14(16)8-6-11-15-9-4-5-10-15/h14H,2-5,7,9-12H2,1H3

InChI Key

DSPDJPFEBQTXDO-UHFFFAOYSA-N

SMILES

CC(=O)N1CCCCC1C#CCN2CCCC2

Canonical SMILES

CC(=O)N1CCCCC1C#CCN2CCCC2

synonyms

1-acetyl-2-(3-pyrrolidino-1-propynyl)piperidine
PCA 10
PCA-10

Origin of Product

United States

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